5-Ethyl-4-nitro-1-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4-nitro-1-(pyridin-2-ylmethyl)pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-nitro-1-(pyridin-2-ylmethyl)pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethylpyridine with ethyl hydrazinecarboxylate, followed by nitration and subsequent cyclization to form the pyrazole ring . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-nitro-1-(pyridin-2-ylmethyl)pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-ethyl-4-amino-1-(pyridin-2-ylmethyl)pyrazole-3-carboxamide .
Scientific Research Applications
5-Ethyl-4-nitro-1-(pyridin-2-ylmethyl)pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-nitro-1-(pyridin-2-ylmethyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-4-nitro-1-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
- 5-Ethyl-4-nitro-1-(pyridin-4-ylmethyl)pyrazole-3-carboxamide
- 5-Ethyl-4-nitro-1-(pyridin-2-ylmethyl)pyrazole-3-carboxylic acid
Uniqueness
Compared to similar compounds, 5-Ethyl-4-nitro-1-(pyridin-2-ylmethyl)pyrazole-3-carboxamide exhibits unique properties due to the specific positioning of the nitro and pyridinyl groups
Properties
Molecular Formula |
C12H13N5O3 |
---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
5-ethyl-4-nitro-1-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H13N5O3/c1-2-9-11(17(19)20)10(12(13)18)15-16(9)7-8-5-3-4-6-14-8/h3-6H,2,7H2,1H3,(H2,13,18) |
InChI Key |
CJYBXEHWVOEQTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1CC2=CC=CC=N2)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.